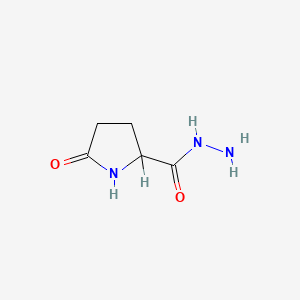
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoguanidines with hydrazine under controlled conditions . Another approach includes the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting bacterial DNA damage response.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial SOS response by targeting the RecA-mediated auto-proteolysis of LexA . This inhibition can sensitize bacteria to antibiotics and slow the development of resistance.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride stands out due to its specific structural features and biological activities. Its ability to inhibit the bacterial SOS response is particularly noteworthy, making it a valuable compound in the development of new antimicrobial agents.
Propiedades
Número CAS |
1803580-79-1 |
|---|---|
Fórmula molecular |
C4H10Cl2N6 |
Peso molecular |
213.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



